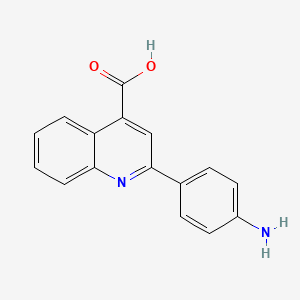

2-(4-Aminophenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOZPCKKENHWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94205-62-6 | |

| Record name | 94205-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-Aminophenyl)quinoline-4-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenyl)quinoline-4-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this privileged class of compounds, quinoline-4-carboxylic acids are particularly significant pharmacophores, serving as the foundational structure for numerous therapeutic agents.[4][5]

This guide focuses on a key derivative, This compound . This molecule is not only a subject of research interest for its own potential bioactivity but, more importantly, serves as a crucial synthetic intermediate. The primary amine group provides a versatile handle for further chemical modification, enabling its use as a building block for more complex molecules, such as potent enzyme inhibitors and novel therapeutic candidates.[6][7] As a Senior Application Scientist, this document provides a field-proven perspective on its synthesis and rigorous characterization, designed for researchers and professionals in drug development.

Part 1: Strategic Synthesis of this compound

The most reliable and commonly employed route to synthesize the title compound is a two-step process. This strategy involves the initial construction of a nitro-substituted precursor, followed by a straightforward reduction to yield the desired primary amine. This approach is favored due to the high yields and the commercial availability of the starting materials.

-

Step 1: Formation of the Quinoline Core via the Doebner Reaction The first step involves the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid . The Doebner reaction, a variation of the Doebner-von Miller reaction, is exceptionally well-suited for this purpose.[8][9][10] It is a three-component condensation reaction involving an aromatic amine (aniline), an aldehyde (4-nitrobenzaldehyde), and pyruvic acid.[4][7]

-

Causality of Component Selection:

-

Aniline: Forms the benzene portion of the final quinoline ring.

-

4-Nitrobenzaldehyde: This aldehyde provides the phenyl group at the 2-position and introduces the nitro functional group, which will be reduced in the subsequent step.

-

Pyruvic Acid: This α-keto acid is the key component that enables the formation of the pyridine ring and installs the carboxylic acid group at the 4-position.[9]

-

The reaction is typically catalyzed by an acid and proceeds through the formation of an α,β-unsaturated carbonyl intermediate, followed by conjugate addition, cyclization, and subsequent oxidation to form the aromatic quinoline ring.[5][11]

-

-

Step 2: Reduction of the Nitro Group The second and final step is the chemical reduction of the nitro group on the precursor to an amino group. A widely trusted and efficient method for this transformation is catalytic hydrogenation.[7]

-

Rationale for Methodology:

-

Catalyst: Palladium on carbon (10% Pd/C) is a highly effective and robust catalyst for nitro group reductions.

-

Hydrogen Source: Hydrazine hydrate is often used as a convenient in situ source of hydrogen in a process known as transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[7] This method is highly selective for the nitro group, leaving the carboxylic acid and the quinoline ring system intact.

-

-

The overall synthetic pathway is illustrated below.

Caption: Synthetic workflow for this compound.

Part 2: Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high purity of the final product.

Protocol A: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid (Intermediate)

-

Reagents & Equipment:

-

Aniline

-

4-Nitrobenzaldehyde

-

Pyruvic Acid

-

Ethanol (Absolute)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Buchner funnel and filter paper

-

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add absolute ethanol.

-

Sequentially add aniline, 4-nitrobenzaldehyde, and pyruvic acid to the solvent. A typical molar ratio is 1:1:1.

-

Fit the flask with a reflux condenser and begin stirring the mixture.

-

Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield crude 2-(4-nitrophenyl)quinoline-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol or acetic acid may be performed for further purification if necessary.

-

Protocol B: Synthesis of this compound (Final Product)

-

Reagents & Equipment:

-

2-(4-Nitrophenyl)quinoline-4-carboxylic acid (from Protocol A)

-

Isopropanol or Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine Hydrate (80% solution)

-

Round-bottom flask

-

Reflux condenser

-

Celite or a similar filter aid

-

Buchner funnel and filter paper

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, suspend the 2-(4-nitrophenyl)quinoline-4-carboxylic acid in isopropanol or ethanol.[7]

-

Carefully add 10% Pd/C to the suspension (typically 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere if dry.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Once at reflux, add hydrazine hydrate dropwise via an addition funnel over 30-60 minutes.[7] The reaction is exothermic.

-

After the addition is complete, maintain the reflux for an additional 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Allow the mixture to cool to a safe temperature (e.g., 50-60°C).

-

Crucial Step (Catalyst Removal): Filter the hot reaction mixture through a pad of Celite to safely and completely remove the Pd/C catalyst. Wash the filter cake with hot solvent to ensure complete recovery of the product. Never allow the filter cake with Pd/C and hydrazine to dry completely as it can be highly flammable.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the concentrated residue to precipitate the product.[7]

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

-

Caption: Experimental workflow for the two-step synthesis.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings. A broad singlet for the -NH₂ protons and a very broad downfield singlet for the carboxylic acid -OH proton. The integration of peaks will correspond to the number of protons.[6][12] | Confirms the proton framework of the molecule. |

| ¹³C NMR | Resonances for all 16 unique carbon atoms, including a signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm) and signals in the aromatic region (approx. 115-150 ppm).[6] | Verifies the carbon skeleton and presence of key functional groups. |

| FT-IR | Broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid. Two sharp N-H stretching bands (approx. 3300-3500 cm⁻¹) for the primary amine. Strong C=O stretch (approx. 1680-1710 cm⁻¹) for the carboxylic acid. Aromatic C=C and C-H stretches.[12][13] | Confirms the presence of all key functional groups (amine, carboxylic acid, aromatic rings). |

| Mass Spec. | The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of C₁₆H₁₃N₂O₂⁺ (calc. 265.0977).[6] | Confirms the molecular weight and elemental formula of the compound. |

| Melting Point | A sharp and distinct melting point range. | Indicates the high purity of the synthesized compound. |

Part 4: Applications and Future Directions

This compound is a valuable scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: The core structure has been used to develop potent inhibitors of enzymes like Sirtuin 3 (SIRT3), which are implicated in certain cancers.[6] It also serves as a foundation for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.[14]

-

Antibacterial Agents: The quinoline-4-carboxylic acid motif is related to the quinolone class of antibiotics, and novel derivatives are continually explored to combat bacterial resistance.[7]

-

Antiviral and Anti-inflammatory Activity: The versatile structure allows for modifications that can lead to compounds with antiviral or anti-inflammatory properties.[2][3]

The synthetic accessibility and the potential for diverse functionalization at the amine position make this compound a highly strategic starting point for creating large libraries of compounds for screening against a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Secure Verification [cherry.chem.bg.ac.rs]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Aminophenyl)quinoline-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid scaffold stands as a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of intensive synthetic and pharmacological investigation, leading to potent agents for treating diseases from malaria to cancer.[1][2] This guide focuses on a specific, functionally rich derivative, 2-(4-Aminophenyl)quinoline-4-carboxylic acid, providing an in-depth analysis of its physicochemical properties. Understanding these core characteristics is paramount for its application in drug design, formulation, and development, particularly in its role as a precursor for novel therapeutics such as enzyme inhibitors.

Section 1: Molecular Identification and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a structurally complex molecule featuring a quinoline core, a carboxylic acid at position 4, and an aminophenyl group at position 2. These functional groups dictate its chemical behavior and biological interactions.

Chemical Structure:

(Conceptual representation)

Core Identification Data:

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 94205-62-6 | [3][4] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 264.28 g/mol | [4][5] |

Section 2: Synthesis Overview: The Pfitzinger Reaction

The synthesis of the quinoline-4-carboxylic acid core is classically achieved through methodologies like the Doebner and Pfitzinger reactions.[1] The Pfitzinger reaction, in particular, is a robust method involving the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, performed under basic conditions.[1] For the title compound, this would typically involve the reaction of isatin with 1-(4-aminophenyl)ethan-1-one.[6] This synthetic route is a critical consideration as the reaction conditions and purification processes can influence the final purity and crystalline form of the compound, which in turn affects its physicochemical properties.

Caption: General workflow of the Pfitzinger reaction for synthesis.

Section 3: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data:

| Property | Value / Description | Reference |

| Melting Point | 174-176 °C | [4] |

| Boiling Point | 501.3 ± 45.0 °C (Predicted) | [4] |

| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.79 ± 0.10 (Predicted, likely for quinoline N) | [4] |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility is pH-dependent. | [7][8][9] |

Acidity and Basicity (pKa)

This compound is an amphoteric molecule, possessing both acidic and basic functional groups:

-

Carboxylic Acid (-COOH): This group is acidic, with an expected pKa in the range of 4-5, typical for aromatic carboxylic acids.

-

Aromatic Amine (-NH₂): The aniline-like amino group is basic, with an expected pKa for its conjugate acid also in the range of 4-5.

-

Quinoline Nitrogen: The nitrogen atom within the quinoline ring is also basic. The predicted pKa of 0.79 likely corresponds to the protonation of this nitrogen.[4]

The interplay of these groups means the molecule's net charge is highly dependent on pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.

Solubility Profile

As is common for rigid, aromatic structures, the parent compound 2-phenyl-4-quinolinecarboxylic acid is noted to be insoluble in water.[7] this compound is expected to follow this trend, exhibiting poor aqueous solubility at neutral pH. However, its amphoteric nature allows for increased solubility under acidic or basic conditions.

-

In acidic solutions (pH < 4): The amino group and quinoline nitrogen will be protonated, forming a cationic species that enhances solubility.

-

In basic solutions (pH > 5): The carboxylic acid will be deprotonated, forming an anionic carboxylate that also enhances solubility.

For laboratory use, it is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4][8]

Section 4: Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. Due to its limited solubility in other common NMR solvents, spectra are typically recorded in DMSO-d₆.

-

¹H NMR: Published data for this compound in DMSO-d₆ shows characteristic chemical shifts.[10] The aromatic protons on the quinoline and phenyl rings appear between δ 6.7 and 8.6 ppm. The acidic proton of the carboxylic acid is often broad and can be found far downfield (>12 ppm), though it was not explicitly reported in the cited spectrum.[11]

-

Key Reported Shifts: δ 8.58 (d, 1H), 8.32 (s, 1H), 8.05 (d, 3H), 7.77 (t, 1H), 7.59 (t, 1H), 6.72 (d, 2H).[10]

-

-

¹³C NMR: The carboxyl carbon is expected to absorb in the 165-185 ppm range.[11] The numerous aromatic carbons will produce a complex series of signals between approximately 110 and 155 ppm.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Mass: For the molecular formula C₁₆H₁₂N₂O₂, the monoisotopic mass is 264.0899 g/mol .

-

Observed Mass: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ is observed. The calculated mass for C₁₆H₁₃N₂O₂⁺ is 265.0971. An experimental value has been reported as 265.0960.[10]

Infrared (IR) and UV-Visible Spectroscopy

-

IR Spectroscopy: Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), N-H stretches from the amine group (around 3300-3400 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C/C=N stretches from the aromatic rings (1500-1600 cm⁻¹).

-

UV-Visible Spectroscopy: The extended conjugated system of the quinoline ring is a strong chromophore. Quinoline derivatives typically exhibit strong absorption maxima around 290 nm, with the exact position and intensity being sensitive to solvent polarity.[12]

Section 5: Experimental Protocols for Physicochemical Characterization

To ensure reproducibility and accuracy, standardized protocols must be employed.

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., DMSO or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

Caption: Workflow for the shake-flask solubility determination method.

Protocol B: pKa Determination via Potentiometric Titration

This method measures the change in pH upon addition of a titrant to determine the pKa values.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl) to ensure all basic groups are fully protonated.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., NaOH).

-

Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Multiple inflection points will be observed for this polyprotic molecule.

Section 6: Relevance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic; they directly inform its potential as a scaffold in drug development.

-

Bioavailability: The poor aqueous solubility and pH-dependent charge state present challenges for oral bioavailability. Formulation strategies such as salt formation (targeting the carboxylic acid or amino groups) or the use of solubility enhancers may be required.

-

Target Binding: The molecule's structure is a key building block for inhibitors of various enzymes. For instance, derivatives have been designed as potent inhibitors of Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs).[6][13][14] In these contexts, the carboxylic acid often acts as a crucial zinc-binding group within the enzyme's active site, while the aminophenyl-quinoline portion serves as the "cap" region, making hydrophobic and π-stacking interactions.[13]

Caption: Relationship between core properties and drug development focus.

Conclusion

This compound is a molecule of significant interest, defined by a rich set of physicochemical properties. Its rigid aromatic core results in a high melting point and poor intrinsic aqueous solubility. However, its amphoteric nature, conferred by the carboxylic acid, aromatic amine, and quinoline nitrogen, makes its solubility highly pH-dependent and provides multiple handles for chemical modification. A thorough understanding of its spectroscopic signature, solubility profile, and pKa values is essential for any researcher aiming to utilize this versatile scaffold for the rational design of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-AMINO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID CAS#: 94205-62-6 [amp.chemicalbook.com]

- 5. This compound; [abichem.com]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Aminophenyl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The specific molecule, with its aminophenyl and carboxylic acid functional groups, presents a unique physicochemical profile that dictates its behavior in various experimental and physiological environments. Understanding the solubility and stability of this Active Pharmaceutical Ingredient (API) is a critical prerequisite for its development into a viable therapeutic agent.[4] This guide provides a comprehensive analysis of the core solubility and stability characteristics of this compound, outlines detailed protocols for their evaluation, and discusses the implications for research and drug development.

Part 1: Core Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. For this compound, the key parameters are summarized below. These values are foundational for predicting its behavior and designing appropriate experimental protocols.

-

Molecular Structure: The molecule is amphoteric, possessing a basic aromatic amine group (-NH2) and an acidic carboxylic acid group (-COOH). This dual functionality means its ionization state, and therefore its properties, are highly dependent on pH.

-

pKa (Predicted): The carboxylic acid group is predicted to have a pKa around 4-5, typical for quinoline-4-carboxylic acids, making it ionized at physiological pH. The aminophenyl group is a weak base with a predicted pKa around 3-4.

-

LogP (Predicted): The predicted octanol-water partition coefficient (LogP) suggests moderate lipophilicity, which influences its solubility in both aqueous and organic media and its potential to cross biological membranes.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [5] |

| Molecular Weight | 264.28 g/mol | [5] |

| Appearance | Expected to be a solid powder | [6] |

| Predicted pKa (Acidic) | ~4-5 | General chemical knowledge |

| Predicted pKa (Basic) | ~3-4 | General chemical knowledge |

| Predicted LogP | 2.5 - 3.5 | Computational prediction |

Part 2: Solubility Profile

A compound's solubility is a critical determinant of its bioavailability and formulation possibilities. The solubility of quinoline-4-carboxylic acid derivatives is known to be highly pH-dependent.[7][8]

Theoretical Framework: The Role of pH

The Henderson-Hasselbalch equation governs the ionization state of the acidic and basic functional groups.

-

At low pH (e.g., pH < 2): Both the carboxylic acid and the amino group will be protonated. The net positive charge may enhance aqueous solubility.

-

At intermediate pH (e.g., pH 4-6): The carboxylic acid will be partially or fully deprotonated (carboxylate), while the amino group remains protonated. The molecule exists as a zwitterion, which often corresponds to the point of minimum solubility (the isoelectric point).

-

At high pH (e.g., pH > 8): The carboxylic acid will be fully deprotonated (anionic), and the amino group will be neutral, leading to increased aqueous solubility due to the net negative charge.[7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (95%)

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification[9]

-

0.45 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV method.[9] A calibration curve must be prepared using standards of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Testing.

Expected Solubility Data Summary

While experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Solubility Profile

| Solvent / Condition | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 3.0) | Moderate | Both functional groups are protonated, leading to a net positive charge. |

| Aqueous Buffer (pH 7.4) | Low | Zwitterionic form near the isoelectric point often results in minimal solubility. |

| Aqueous Buffer (pH 9.0) | High | The carboxylate anion form increases polarity and aqueous solubility. |

| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of compounds.[10] |

| Ethanol | Moderate | A polar protic solvent, solubility may be enhanced with heating. |

Part 3: Chemical Stability Profile

Stability testing is essential to understand how a drug substance changes over time under various environmental factors, which informs storage conditions, shelf life, and degradation pathways.[11] Forced degradation, or stress testing, is a key component of this process.[4][12]

Theoretical Framework: Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to specific degradation mechanisms:

-

Oxidation: The aminophenyl group is susceptible to oxidation, potentially forming colored degradants (e.g., quinone-imine structures). The electron-rich quinoline ring can also undergo oxidation.

-

Photolysis: Aromatic systems and compounds with amino groups can be sensitive to UV/Vis light, leading to photolytic degradation. ICH Q1B guidelines provide a standardized approach to photostability testing.[12]

-

Hydrolysis: While generally stable, the carboxylic acid group does not preclude potential esterification if formulated with alcohols, and amide bonds could be formed. However, significant hydrolytic instability of the core structure is not highly anticipated under typical conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed based on ICH Q1A(R2) guidelines to identify likely degradation products and establish the intrinsic stability of the molecule.[11][13] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."[12][14]

Objective: To assess the stability of the compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

Solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).[12]

-

Hydrochloric acid (HCl, 0.1 M)

-

Sodium hydroxide (NaOH, 0.1 M)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC-UV or LC-MS method

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the compound solution. For hydrolysis and oxidation studies, mix the drug solution with the stressor solution (e.g., 1:1 with 0.1 M HCl). A control sample (drug solution with water) should be run in parallel.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60-80°C for a defined period.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solution (and solid sample) at an elevated temperature (e.g., 80°C) in a controlled oven.

-

Photolytic Degradation: Expose the solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

-

Timepoint Sampling: At each designated time point, withdraw a sample. Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze all samples, including a non-stressed control (t=0), using the stability-indicating HPLC method. This method must be validated to separate the parent peak from all significant degradation product peaks.

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each major degradant formed.

-

Perform a mass balance analysis to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

-

Workflow for Forced Degradation Studies

Caption: Workflow for a Forced Degradation Study.

Expected Stability Data Summary

Table 3: Predicted Stability Profile under Forced Degradation

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 80°C) | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis (0.1 M NaOH, 80°C) | Likely Stable | Minimal degradation expected. |

| Oxidation (3% H₂O₂, RT) | Susceptible | Oxidized species of the aminophenyl group. |

| Thermal (80°C) | Likely Stable | Generally stable, but depends on solid-state properties. |

| Photolytic (ICH Q1B) | Potentially Unstable | Photodegradation products, potentially colored. |

Part 4: Implications for Research and Development

The physicochemical data derived from these studies are paramount for guiding the drug development process.[15]

-

Formulation Development: The low predicted solubility at physiological pH (7.4) suggests that oral formulations may require solubility enhancement strategies, such as salt formation (e.g., using a strong base to form a salt with the carboxylic acid) or amorphous solid dispersions. The compound's high solubility in DMSO makes it suitable for initial in vitro screening assays.[10]

-

Analytical Method Development: Forced degradation studies are crucial for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[16] This ensures that the method can accurately quantify the drug substance in the presence of its degradants.[2][9]

-

Storage and Handling: The potential for oxidative and photolytic degradation indicates that the compound should be stored protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of impurities over time.[16]

Conclusion

This compound is a molecule with a complex physicochemical profile governed by its amphoteric nature. Its solubility is predicted to be highly pH-dependent, with low solubility in the neutral pH range, posing a potential challenge for formulation. The compound is likely susceptible to oxidative and photolytic degradation, necessitating careful handling and storage conditions. The experimental protocols and theoretical frameworks provided in this guide offer a robust system for researchers to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug discovery and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-AMINO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID CAS#: 94205-62-6 [amp.chemicalbook.com]

- 6. This compound; [abichem.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. snscourseware.org [snscourseware.org]

- 14. acdlabs.com [acdlabs.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. rjptonline.org [rjptonline.org]

A Technical Guide to Quantum Chemical Calculations for 2-(4-Aminophenyl)quinoline-4-carboxylic acid: A Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on 2-(4-Aminophenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical step-by-step protocols for computational analysis. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic structure, reactivity, and spectral properties of this molecule, thereby providing a computational framework for understanding its therapeutic potential and guiding further drug design efforts.

Introduction: The Significance of this compound in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have emerged as promising candidates for novel therapeutic agents. These compounds have been investigated for their potent inhibitory activity against various biological targets, including histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are implicated in cancer progression.[5][6][7] The core structure, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.[8][9]

Quantum chemical calculations offer a powerful, non-invasive tool to probe the intrinsic properties of molecules like this compound at the atomic level. By employing methods such as Density Functional Theory (DFT), we can gain insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its interactions with biological targets.[10][11][12] This computational approach allows for the rational design of new derivatives with improved efficacy and selectivity, thereby accelerating the drug discovery pipeline.[13][14]

This guide will provide a detailed protocol for conducting such calculations, from the initial molecular modeling to the final analysis of the computed properties.

Theoretical Framework: A Primer on DFT and TD-DFT in Computational Drug Design

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.[12] Unlike traditional wave function-based methods, DFT calculates the electronic structure of a molecule based on its electron density, a more computationally tractable property.[10] This efficiency allows for the study of larger and more complex molecules relevant to drug discovery.[12]

Key Concepts in DFT:

-

Functionals: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are widely used and have been shown to provide a good balance of accuracy and computational cost for many organic molecules.[10]

-

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set influence the accuracy of the calculation. Pople-style basis sets, such as 6-31G* or 6-311G(d,p), are commonly employed for organic molecules and offer a good compromise between accuracy and computational expense.[15][16]

Time-Dependent DFT (TD-DFT):

To study the excited-state properties of a molecule, such as its absorption spectrum, we turn to Time-Dependent DFT (TD-DFT).[17] TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis spectra. This is particularly useful in drug design for understanding the photophysical properties of a molecule and its potential for applications in photodynamic therapy or as a fluorescent probe.

The choice of functional and basis set is a critical decision in any DFT study. For molecules like this compound, which contain aromatic rings and heteroatoms, a hybrid functional like B3LYP in conjunction with a Pople-style basis set such as 6-311+G(d,p) is a well-established and reliable choice for obtaining accurate geometries and electronic properties.[16][18] The inclusion of diffuse functions (+) is important for accurately describing the behavior of electrons far from the nucleus, which can be crucial for understanding intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide to Quantum Chemical Calculations

This section provides a detailed workflow for performing quantum chemical calculations on this compound using a common computational chemistry software package like Gaussian.[15]

Step 1: Molecular Structure Preparation

-

Obtain the 3D structure: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID: 747897) or drawn using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).[19]

-

Initial Pre-optimization: It is good practice to perform a quick molecular mechanics pre-optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry. This helps to remove any steric clashes and accelerates the subsequent quantum mechanical optimization.

Step 2: Geometry Optimization

-

Input File Preparation: Create an input file for the Gaussian software. The following is a sample input file for a geometry optimization calculation at the B3LYP/6-311+G(d,p) level of theory in the gas phase:

-

%nprocshared=4: Specifies the number of processor cores to be used.

-

%mem=4GB: Allocates 4 gigabytes of memory for the calculation.

-

#p B3LYP/6-311+G(d,p) opt freq: This is the route section.

-

B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

-

opt: Keyword for geometry optimization.

-

freq: Keyword to calculate vibrational frequencies. This is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

-

Execution and Analysis: Run the calculation. Upon successful completion, verify that the optimization converged and that there are no imaginary frequencies in the output file. The optimized Cartesian coordinates represent the lowest energy conformation of the molecule in the gas phase.

Step 3: Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated. This is typically done in a separate calculation using the optimized geometry.

-

Input File for Single-Point Energy and Molecular Orbitals:

-

pop=full: This keyword requests a full population analysis, which will provide information about the molecular orbitals, atomic charges, and other electronic properties.

-

-

Analysis of Output: From this calculation, you can extract key quantum-molecular descriptors:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity.[20] The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its ability to participate in electron transfer reactions.[16]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including hyperconjugative interactions and charge delocalization.[20]

-

Step 4: Simulating the UV-Vis Spectrum with TD-DFT

-

Input File for TD-DFT Calculation:

-

TD(NStates=10): This keyword requests a TD-DFT calculation for the first 10 excited states.

-

-

Analysis of Output: The output will contain the excitation energies (in eV or nm) and oscillator strengths for the calculated electronic transitions. The oscillator strength is a measure of the intensity of the absorption. This data can be used to plot a simulated UV-Vis spectrum.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and communication.

Table 1: Calculated Quantum-Molecular Descriptors for this compound

| Property | Value | Unit |

| Total Energy | [Insert Value] | Hartrees |

| HOMO Energy | [Insert Value] | eV |

| LUMO Energy | [Insert Value] | eV |

| HOMO-LUMO Gap | [Insert Value] | eV |

| Dipole Moment | [Insert Value] | Debye |

Table 2: Calculated Electronic Transitions from TD-DFT

| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |

| 1 | [Insert Value] | [Insert Value] | HOMO -> LUMO |

| 2 | [Insert Value] | [Insert Value] | HOMO-1 -> LUMO |

| 3 | [Insert Value] | [Insert Value] | HOMO -> LUMO+1 |

Workflow Visualization

The following diagram illustrates the computational workflow described in this guide.

Caption: Computational workflow for quantum chemical analysis.

Conceptual Relationship of Molecular Properties

The following diagram illustrates the relationship between the calculated properties and their implications in drug design.

Caption: Interrelation of computed properties in drug design.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust protocol for performing quantum chemical calculations on this compound. By leveraging the power of DFT and TD-DFT, researchers can gain invaluable insights into the electronic structure, reactivity, and spectral properties of this important medicinal scaffold. The methodologies and best practices described herein provide a solid foundation for computational studies aimed at understanding the structure-activity relationships of quinoline derivatives and for the rational design of novel therapeutic agents. Future work could involve extending these calculations to include solvent effects, performing molecular docking studies to investigate binding modes with specific protein targets, and applying quantitative structure-activity relationship (QSAR) models to predict the biological activity of a wider range of derivatives.[21]

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. schrodinger.com [schrodinger.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iris.cnr.it [iris.cnr.it]

- 16. researchgate.net [researchgate.net]

- 17. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-(4-Aminophenyl)quinoline-4-carboxylate | C16H11N2O2- | CID 3801000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 21. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-4-Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] First isolated from coal tar in the 1830s, the quinoline ring system rapidly became a subject of intense synthetic and pharmacological investigation.[1] This guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline-4-carboxylic acid derivatives. It traces their journey from foundational chemical syntheses to their establishment as potent agents in combating diseases from bacterial infections to cancer. This document is designed to be a vital resource for professionals in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams.

Part 1: Foundational Syntheses - The Genesis of a Versatile Core

The targeted synthesis of the functionally crucial quinoline-4-carboxylic acids marked the true beginning of their impactful journey in medicinal chemistry. Two classical name reactions, the Pfitzinger reaction and the Doebner reaction, have been fundamental to accessing this versatile scaffold.[1]

The Pfitzinger Reaction: A Robust Route to Substituted Quinolines

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[2][3] This method has proven to be a mainstay for the generation of a diverse array of analogues.[1]

Reaction Mechanism:

The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate.[2] This is followed by the condensation of the aniline derivative with the carbonyl compound to form an imine, which then tautomerizes to an enamine.[2] The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[2]

Caption: Pfitzinger Reaction Workflow Diagram.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction [4][5]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling the reaction mixture, remove the bulk of the solvent by rotary evaporation. Dissolve the residue in water and extract with diethyl ether to remove unreacted acetophenone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction offers an alternative and efficient route, synthesizing quinoline-4-carboxylic acid derivatives from the one-pot, three-component reaction of an aniline, an aldehyde, and pyruvic acid.[6]

Reaction Mechanism:

The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline-4-carboxylic acid.[1]

Caption: Doebner Reaction Workflow Diagram.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction [1][7]

-

Reaction Setup: In a round-bottom flask, reflux an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) for 1 hour.

-

Addition of Reagents: Add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.

-

Reflux: Continue to reflux the mixture for an additional 8-12 hours, monitoring the reaction by TLC.

-

Isolation of Product: After completion, pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring to precipitate the product.

-

Purification: Filter the resulting solid. The filtered solid can be dissolved in an aqueous potassium carbonate solution to separate the acidic product from non-acidic impurities. The solution is then filtered, and the filtrate is acidified with dilute HCl to re-precipitate the purified 2-phenylquinoline-4-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Part 2: The Antibacterial Revolution - From a Serendipitous Discovery to Potent Therapeutics

The history of quinolone antibacterials began with a serendipitous discovery in the early 1960s. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with modest antibacterial activity.[8] This compound, nalidixic acid, became the progenitor of the entire class of quinolone antibiotics.[9]

The First Generation: Nalidixic Acid - A Proof of Concept

Nalidixic acid, introduced clinically in 1967, was the first synthetic quinolone antibiotic.[8][10] While its spectrum of activity was primarily limited to Gram-negative bacteria and it was mainly used for urinary tract infections, its discovery was a pivotal moment.[9] It demonstrated the therapeutic potential of the quinolone-4-carboxylic acid core as an antibacterial agent.

Synthesis of Nalidixic Acid:

The synthesis of nalidixic acid can be achieved through a multi-step process, a notable route being the Gould-Jacobs reaction.[11][12] This involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization to form the naphthyridine ring. Subsequent alkylation and hydrolysis steps yield nalidixic acid.[12]

The Second Generation: The Dawn of the Fluoroquinolones

The major breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[13] This modification dramatically enhanced the antibacterial potency and expanded the spectrum of activity to include some Gram-positive bacteria.[9] Norfloxacin, patented in 1978, was the first of these 6-fluorinated quinolones.[4]

Third and Fourth Generations: Expanding the Spectrum and Improving Efficacy

Subsequent generations of fluoroquinolones were developed through systematic structural modifications, leading to compounds with improved pharmacokinetic properties and even broader spectra of activity, including enhanced efficacy against Gram-positive cocci and anaerobes.[14]

Comparative Antibacterial Activity of Quinolone Generations

The evolution of quinolones is clearly demonstrated by the progressive increase in their in vitro activity against a range of bacterial pathogens.

| Antibiotic | Generation | Target Organism | MIC90 (µg/mL) | Reference(s) |

| Nalidixic Acid | First | Escherichia coli | >32 | [15] |

| Norfloxacin | Second | Escherichia coli | 0.25 | [16] |

| Ciprofloxacin | Second | Escherichia coli | 0.06 | [16] |

| Levofloxacin | Third | Escherichia coli | 0.12 | [16] |

| Moxifloxacin | Fourth | Escherichia coli | 0.125 | [16] |

| Nalidixic Acid | First | Staphylococcus aureus | >128 | [17] |

| Norfloxacin | Second | Staphylococcus aureus | 4.0 | [18] |

| Ciprofloxacin | Second | Staphylococcus aureus | 1.0 | [16] |

| Levofloxacin | Third | Staphylococcus aureus | 1.0 | [16] |

| Moxifloxacin | Fourth | Staphylococcus aureus | 0.125 | [16] |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Part 3: Mechanism of Action - Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[19] These enzymes are crucial for managing the topology of DNA during replication and transcription.[19]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, which is essential for the initiation of replication.[20]

-

Topoisomerase IV: Primarily involved in the decatenation (separation) of daughter chromosomes after replication.[20]

The quinolone molecule stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately results in bacterial cell death.[19] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[21][22]

Caption: Mechanism of Quinolone Action on Bacterial Topoisomerases.

Part 4: Structure-Activity Relationships - The Blueprint for Potency

The remarkable evolution of quinolone antibiotics has been driven by a deep understanding of their structure-activity relationships (SAR). Key structural modifications to the quinoline-4-carboxylic acid core have been shown to significantly impact antibacterial potency, spectrum, and pharmacokinetic properties.

-

C-3 Carboxylic Acid: This group is essential for binding to the DNA gyrase and topoisomerase IV enzymes.[23]

-

C-6 Fluorine: The introduction of a fluorine atom at this position dramatically increases antibacterial activity.[13]

-

C-7 Substituent: Modifications at this position, often with piperazine or other heterocyclic rings, influence the spectrum of activity and potency.[23]

-

N-1 Substituent: The substituent at the N-1 position, such as an ethyl or cyclopropyl group, also plays a crucial role in determining the overall activity of the compound.[23]

Conclusion: An Enduring Legacy and a Promising Future

The journey of quinoline-4-carboxylic acid derivatives, from their humble beginnings as a byproduct of chemical synthesis to their current status as a vital class of therapeutic agents, is a testament to the power of medicinal chemistry. The foundational discoveries and the subsequent rational design of new analogues have provided clinicians with powerful tools to combat infectious diseases. As we face the growing challenge of antimicrobial resistance, the quinoline-4-carboxylic acid scaffold will undoubtedly continue to serve as a platform for the development of the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. synarchive.com [synarchive.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Senior Scientist's Guide to the Biological Screening of Novel Quinoline-4-Carboxylic Acid Derivatives

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, representing a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Specifically, the quinoline-4-carboxylic acid moiety is a recurring motif in numerous compounds with demonstrated therapeutic value.[2] Its derivatives have been shown to possess a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5][6]

The journey from a newly synthesized quinoline derivative to a potential drug candidate is a rigorous process of systematic biological evaluation. This guide provides a technical framework for conducting the foundational biological screening of these novel compounds. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying rationale—the "why" behind the "how." The protocols described herein are designed as self-validating systems, incorporating appropriate controls and logical checkpoints to ensure data integrity and reproducibility, which are the hallmarks of trustworthy scientific investigation. This document will guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of novel quinoline-4-carboxylic acid derivatives.

Foundational Screening: A Triad of Core Activities

The initial screening process is designed to cast a wide yet targeted net, focusing on the three most prominent and therapeutically relevant activities associated with the quinoline-4-carboxylic acid scaffold. This primary screen serves as a critical decision-making gateway, identifying promising compounds for more advanced, resource-intensive studies.

Anticancer Activity: Assessing Cytotoxicity

Expertise & Experience: The quinoline core is present in several anticancer agents, acting through mechanisms like the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and cell proliferation.[7][8] Therefore, an initial broad-spectrum cytotoxicity screen against relevant cancer cell lines is the logical first step to identify compounds with antiproliferative potential.[9] The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10][11]

Logical Workflow for Anticancer Screening

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of the novel quinoline-4-carboxylic acid derivative in sterile DMSO. Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic agent like Doxorubicin).[12]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

Data Presentation: Anticancer Activity

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| QCAD-001 | HeLa (Cervical) | MTT | 15.2 | 0.8 |

| QCAD-001 | MCF-7 (Breast) | MTT | 22.5 | 1.1 |

| QCAD-002 | HeLa (Cervical) | MTT | 5.8 | 0.8 |

| QCAD-002 | MCF-7 (Breast) | MTT | 8.1 | 1.1 |

Antimicrobial Activity: Evaluating Bacterial Growth Inhibition

Expertise & Experience: The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics.[14] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] Therefore, screening novel derivatives for antibacterial activity is a high-priority endeavor. The agar well diffusion method is a classic, straightforward, and visually intuitive preliminary assay to detect antibacterial activity.[15][16] A positive result (a clear zone of inhibition) provides a strong rationale to proceed with quantitative assays like determining the Minimum Inhibitory Concentration (MIC).

Logical Workflow for Antimicrobial Screening

Caption: Workflow for Preliminary Antibacterial Screening via Agar Well Diffusion.

Experimental Protocol: Agar Well Diffusion

-

Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C before use. Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.[17]

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates to create a bacterial lawn.[15]

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[18][19]

-

Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Carefully pipette a fixed volume (50-100 µL) of the compound solution into each well.[17]

-

Controls: In separate wells on the same plate, add the solvent (vehicle control) and a standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL) as a positive control.

-

Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound, then incubate at 37°C for 18-24 hours.[19]

-

Data Acquisition: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the well where no bacterial growth is visible) in millimeters (mm).

Data Presentation: Antimicrobial Activity

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin) Zone of Inhibition (mm) |

| QCAD-001 | S. aureus | 18 | 25 |

| QCAD-001 | E. coli | 12 | 30 |

| QCAD-002 | S. aureus | 22 | 25 |

| QCAD-002 | E. coli | 19 | 30 |

Anti-inflammatory Activity: An In Vivo Approach

Expertise & Experience: Quinoline derivatives have consistently been reported to possess anti-inflammatory properties.[6][20][21] To move beyond in vitro assays and assess physiological relevance, an acute in vivo model is invaluable. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible method for evaluating the efficacy of potential acute anti-inflammatory agents.[22][23] The subcutaneous injection of carrageenan, a phlogistic agent, triggers a well-characterized inflammatory response, allowing for the quantitative measurement of a compound's ability to reduce edema.[24]

Logical Workflow for In Vivo Anti-inflammatory Screening

Caption: Workflow for Carrageenan-Induced Paw Edema Anti-inflammatory Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Handling: Use healthy Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.[25]

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., saline with 0.5% Tween 80).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

Group III, IV, etc.: Test Compound (e.g., 25, 50 mg/kg, intraperitoneally or orally).

-

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or test compound as per the assigned group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[22]

-

Data Acquisition: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-treatment volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |

| QCAD-001 | 25 | 0.65 ± 0.05 | 23.5 |

| QCAD-001 | 50 | 0.48 ± 0.06 | 43.5 |

Advanced Screening & Mechanistic Elucidation: Charting the Path Forward

A positive result in any of the foundational screens is not an endpoint but a critical starting point. It provides the empirical justification to invest further resources into understanding a compound's potential. The subsequent steps involve a logical progression from broad activity to specific mechanisms.

Logical Progression in Drug Discovery

Caption: From Primary Screening to Lead Optimization.

-

Target-Based Assays: For compounds showing promising activity, the next step is to investigate their mechanism of action. For an anticancer hit, this could involve enzyme inhibition assays against specific targets like DHODH or SIRT3.[7][26]

-

Structure-Activity Relationship (SAR): Synthesizing and screening a focused library of analogues helps to elucidate the SAR, identifying which parts of the molecule are essential for activity and which can be modified to improve potency or pharmacokinetic properties.[27]

-